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Compound of Interest

Compound Name: 2,7-Dibromocarbazole

Cat. No.: B162537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

characterization of 2,7-dibromocarbazole, a key building block in the development of organic

electronic materials and pharmaceuticals.[1][2][3][4] This document offers detailed

experimental protocols, quantitative data summaries, and visual representations of the

synthetic and analytical workflows to aid researchers in their laboratory work.

Core Properties and Applications
2,7-Dibromocarbazole, with the chemical formula C₁₂H₇Br₂N, is a halogenated aromatic

heterocyclic compound.[5] It typically appears as a white to light yellow or off-white powder or

crystalline solid. This compound is a vital intermediate for synthesizing a range of organic

materials, including polymers and small molecules used in organic light-emitting diodes

(OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). One

notable application is its use as a precursor for PCDTBT, a polymer semiconductor employed in

polymer solar cells. The bromine atoms at the 2 and 7 positions facilitate further

functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling,

allowing for the construction of more complex molecular architectures.

Quantitative Data Summary
The physical and spectroscopic properties of 2,7-dibromocarbazole are summarized in the

tables below for easy reference.
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Table 1: Physical and Chemical Properties

Property Value Reference

CAS Number 136630-39-2

Molecular Formula C₁₂H₇Br₂N

Molecular Weight 325.00 g/mol

Melting Point 225-234 °C

Boiling Point 459.0 ± 25.0 °C

Density 1.930 ± 0.06 g/cm³

Appearance
White to light yellow

powder/crystals

Solubility

Low in water, soluble in

organic solvents like

dichloromethane, acetone, and

ethanol.

Table 2: Spectroscopic Data
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Technique Data Reference

¹H NMR (300 MHz, DMSO-d₆)

δ 11.55 (s, 1H, -NH), 8.13-8.10

(d, J=8.4Hz, 2H, H₅), 7.75-7.74

(d, J=1.5Hz, 2H, H₂), 7.37-7.34

(dd, J₁=8.4Hz, J₂=1.8Hz, 2H,

H₄)

¹H NMR (300 MHz, acetone-

d₆)

δ 10.64 (s, 1H), 8.09 (d, J =

8.4 Hz, 2H), 7.75 (d, J = 1.8

Hz, 2H), 7.37 (dd, J = 8.4, 1.8

Hz, 2H)

¹³C NMR (75MHz, DMSO-d₆)

δ 141.74 (C₁), 123.05 (C₄),

122.89 (C₅), 121.95 (C₆),

119.66 (C₃), 114.81 (C₂)

HRMS-EI (m/z)

[M]⁺ calcd for C₁₂H₇Br₂N,

322.8945; found 322.8938

[(⁷⁹Br)(⁷⁹Br)M]⁺, 324.8950

[(⁷⁹Br)(⁸¹Br)M]⁺, 326.8954

[(⁸¹Br)(⁸¹Br)M]⁺

Synthesis of 2,7-Dibromocarbazole
The most common and efficient synthesis of 2,7-dibromocarbazole is a two-step process

starting from 4,4'-dibromobiphenyl. The first step involves the nitration of 4,4'-dibromobiphenyl

to form 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization to yield the final

product.

4,4'-Dibromobiphenyl 2-Nitro-4,4'-dibromobiphenyl

 Nitration 
 (Dilute HNO₃, Catalyst) 2,7-Dibromocarbazole

 Reductive Cyclization 
 (Deoxidizer, e.g., PPh₃) 

Click to download full resolution via product page

Caption: Synthetic pathway for 2,7-dibromocarbazole.
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Experimental Protocol: Synthesis
Step 1: Nitration of 4,4'-Dibromobiphenyl

To a reaction flask, add 4,4'-dibromobiphenyl and 1,2-dichloroethane as the solvent.

Add a catalytic amount of an aluminum or iron salt (e.g., AlCl₃ or FeCl₃).

Heat the mixture to reflux (approximately 80-84 °C).

Slowly add dilute nitric acid dropwise to the refluxing solution. The molar ratio of 4,4'-

dibromobiphenyl to dilute nitric acid should be between 1:1.5 and 1:2.

Maintain the reaction at 80-84 °C and monitor the reaction progress using HPLC until the

starting material is consumed.

After the reaction is complete, cool the mixture and separate the organic and aqueous

layers.

Extract the aqueous layer with 1,2-dichloroethane.

Combine the organic layers and remove the solvent by distillation under reduced pressure.

Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.

Step 2: Reductive Cyclization to 2,7-Dibromocarbazole

Under a nitrogen atmosphere, dissolve 2-nitro-4,4'-dibromobiphenyl in dichloromethane in a

reaction flask.

Add a deoxidizing agent. Several phosphine-based reagents can be used, such as

triphenylphosphine (PPh₃), 2-diphenylphosphine-biphenyl, or tri(o-methylphenyl)phosphine.

The molar ratio of 2-nitro-4,4'-dibromobiphenyl to the deoxidizer is typically in the range of

1:2.2 to 1:2.6.

Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 3 hours.

Monitor the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the dichloromethane by vacuum distillation.

Purify the crude product by silica gel column chromatography. A common eluent system is a

mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) or dichloromethane and hexane

(e.g., 1:5 v/v).

Collect the fractions containing the product and evaporate the solvent to yield 2,7-
dibromocarbazole as an off-white powder. Yields can be high, ranging from 75% to nearly

90%.

Characterization of 2,7-Dibromocarbazole
A combination of spectroscopic and analytical techniques is used to confirm the identity and

purity of the synthesized 2,7-dibromocarbazole.

Synthesis & Purification

Characterization

Crude 2,7-Dibromocarbazole

Column Chromatography

Pure 2,7-Dibromocarbazole

Melting Point Analysis NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS-EI) FTIR Spectroscopy

Click to download full resolution via product page

Caption: Experimental workflow for the characterization of 2,7-dibromocarbazole.
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Experimental Protocols: Characterization
Melting Point Determination: The melting point of the purified 2,7-dibromocarbazole is

determined using a standard melting point apparatus. The observed melting point range should

be compared with the literature values (225-234 °C) to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving a few milligrams of the purified product in a suitable

deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 300 MHz or higher).

Process the spectra and compare the chemical shifts (δ), coupling constants (J), and

integration values with the data provided in Table 2 to confirm the molecular structure.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent.

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate

ionization technique, such as electron ionization (EI).

The resulting mass spectrum should show the molecular ion peak [M]⁺ and the characteristic

isotopic pattern for a molecule containing two bromine atoms, confirming the elemental

composition.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Prepare a sample, for instance, as a KBr pellet or a thin film.

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Analyze the spectrum for characteristic absorption bands corresponding to the functional

groups present in 2,7-dibromocarbazole, such as N-H stretching and C-Br stretching

vibrations.

Further Reactions
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2,7-Dibromocarbazole is a versatile intermediate that can undergo further chemical

transformations.

N-Alkylation: The nitrogen atom of the carbazole ring can be alkylated to modify the solubility

and electronic properties of the molecule. This is often achieved by reacting 2,7-
dibromocarbazole with an alkyl halide in the presence of a base.

Suzuki-Miyaura Cross-Coupling: The bromo-substituents at the 2 and 7 positions are ideal for

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or

esters. This reaction allows for the introduction of aryl or other organic fragments, leading to the

synthesis of a wide array of functional materials.

2,7-Dibromocarbazole

N-Alkyl-2,7-dibromocarbazole

 N-Alkylation 
 (Alkyl Halide, Base) 

2,7-Diarylcarbazole

 Suzuki Coupling 
 (Ar-B(OH)₂, Pd Catalyst, Base) 

Click to download full resolution via product page

Caption: Common subsequent reactions of 2,7-dibromocarbazole.

This technical guide provides a solid foundation for the synthesis and characterization of 2,7-
dibromocarbazole. By following the detailed protocols and utilizing the provided data,

researchers can confidently prepare and verify this important chemical intermediate for their

specific applications in materials science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b162537#synthesis-and-characterization-of-2-7-
dibromocarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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